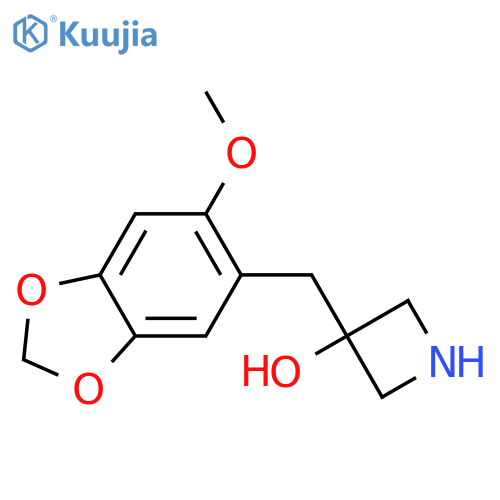Cas no 2229165-65-3 (3-(6-methoxy-1,3-dioxaindan-5-yl)methylazetidin-3-ol)
3-(6-メトキシ-1,3-ジオキサインダン-5-イル)メチルアゼチジン-3-オールは、複雑な構造を持つ有機化合物で、メトキシ基とジオキサインダン環を有するアゼチジン骨格が特徴です。この化合物は高い立体選択性と反応性を示し、医薬品中間体や生物活性分子の合成において有用な前駆体としての可能性を有しています。特に、アゼチジン環の水酸基はさらなる修飾のための反応点を提供し、多様な誘導体合成が可能です。その安定性と溶解性のバランスが良好なため、実験室規模から工業的プロセスまで幅広い用途での利用が期待されます。

2229165-65-3 structure
商品名:3-(6-methoxy-1,3-dioxaindan-5-yl)methylazetidin-3-ol
3-(6-methoxy-1,3-dioxaindan-5-yl)methylazetidin-3-ol 化学的及び物理的性質
名前と識別子
-
- 3-(6-methoxy-1,3-dioxaindan-5-yl)methylazetidin-3-ol
- 2229165-65-3
- 3-[(6-methoxy-1,3-dioxaindan-5-yl)methyl]azetidin-3-ol
- EN300-1989913
-
- インチ: 1S/C12H15NO4/c1-15-9-3-11-10(16-7-17-11)2-8(9)4-12(14)5-13-6-12/h2-3,13-14H,4-7H2,1H3
- InChIKey: GDOBQWMEEUYOKB-UHFFFAOYSA-N
- ほほえんだ: OC1(CC2C=C3C(=CC=2OC)OCO3)CNC1
計算された属性
- せいみつぶんしりょう: 237.10010796g/mol
- どういたいしつりょう: 237.10010796g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 282
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 60Ų
3-(6-methoxy-1,3-dioxaindan-5-yl)methylazetidin-3-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1989913-0.25g |
3-[(6-methoxy-1,3-dioxaindan-5-yl)methyl]azetidin-3-ol |
2229165-65-3 | 0.25g |
$1393.0 | 2023-09-16 | ||
| Enamine | EN300-1989913-0.5g |
3-[(6-methoxy-1,3-dioxaindan-5-yl)methyl]azetidin-3-ol |
2229165-65-3 | 0.5g |
$1453.0 | 2023-09-16 | ||
| Enamine | EN300-1989913-0.1g |
3-[(6-methoxy-1,3-dioxaindan-5-yl)methyl]azetidin-3-ol |
2229165-65-3 | 0.1g |
$1332.0 | 2023-09-16 | ||
| Enamine | EN300-1989913-1.0g |
3-[(6-methoxy-1,3-dioxaindan-5-yl)methyl]azetidin-3-ol |
2229165-65-3 | 1g |
$1515.0 | 2023-06-02 | ||
| Enamine | EN300-1989913-10g |
3-[(6-methoxy-1,3-dioxaindan-5-yl)methyl]azetidin-3-ol |
2229165-65-3 | 10g |
$6512.0 | 2023-09-16 | ||
| Enamine | EN300-1989913-0.05g |
3-[(6-methoxy-1,3-dioxaindan-5-yl)methyl]azetidin-3-ol |
2229165-65-3 | 0.05g |
$1272.0 | 2023-09-16 | ||
| Enamine | EN300-1989913-1g |
3-[(6-methoxy-1,3-dioxaindan-5-yl)methyl]azetidin-3-ol |
2229165-65-3 | 1g |
$1515.0 | 2023-09-16 | ||
| Enamine | EN300-1989913-2.5g |
3-[(6-methoxy-1,3-dioxaindan-5-yl)methyl]azetidin-3-ol |
2229165-65-3 | 2.5g |
$2969.0 | 2023-09-16 | ||
| Enamine | EN300-1989913-10.0g |
3-[(6-methoxy-1,3-dioxaindan-5-yl)methyl]azetidin-3-ol |
2229165-65-3 | 10g |
$6512.0 | 2023-06-02 | ||
| Enamine | EN300-1989913-5g |
3-[(6-methoxy-1,3-dioxaindan-5-yl)methyl]azetidin-3-ol |
2229165-65-3 | 5g |
$4391.0 | 2023-09-16 |
3-(6-methoxy-1,3-dioxaindan-5-yl)methylazetidin-3-ol 関連文献
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
2229165-65-3 (3-(6-methoxy-1,3-dioxaindan-5-yl)methylazetidin-3-ol) 関連製品
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
